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Compound of Interest

Compound Name:

3-(3-BROMOPROPYL)-2,3-

DIHYDRO-1,3-BENZOXAZOL-2-

ONE

CAS No.: 509148-27-0

Cat. No.: B3383909

Get Quote

Introduction & Pharmacological Significance
The reagent 3-(3-bromopropyl)-2-benzoxazolinone (also known as 3-(3-

bromopropyl)benzo[d]oxazol-2(3H)-one) serves as a critical "pharmacophore linker" in

medicinal chemistry.[1] The benzoxazolinone moiety mimics the catechol ring of dopamine and

serotonin, making it a privileged scaffold in the design of:

Atypical Antipsychotics: Targeting

and

receptors.[1]

Analgesics/NSAIDs: Non-narcotic pain modulators (e.g., derivatives showing higher potency

than aspirin in murine models).

Antinociceptive Agents: Modulating prostaglandin synthesis.
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This guide details the N-alkylation of secondary amines and nitrogenous heterocycles using

this bromide reagent. The propyl spacer is chemically tuned to provide the optimal distance

(approx. 3-4 Å) for receptor binding pockets, but the terminal bromide requires specific handling

to prevent elimination side-products.

Chemical Profile & Handling
Property Specification

IUPAC Name 3-(3-bromopropyl)-1,3-benzoxazol-2-one

Molecular Formula

Molecular Weight 256.10 g/mol

Appearance White to off-white crystalline solid

Melting Point 72–74 °C

Solubility
High: DMF, DMSO,

, Acetone.[1][2] Low: Water, Hexanes.

Stability

Stable at RT.[3][4] Hydrolytically sensitive in

strong aqueous base (

).

Safety Warning: This compound is a potent alkylating agent. It acts as a direct DNA alkylator.

Double-gloving and use of a fume hood are mandatory.[1]

Mechanistic Insight: The Pathway
The reaction proceeds via a classic bimolecular nucleophilic substitution (

). The nitrogen nucleophile (amine) attacks the

-carbon of the propyl chain, displacing the bromide.

Critical Success Factors:
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Finkelstein Catalysis: The bromide leaving group is moderately reactive. Adding catalytic

Potassium Iodide (KI) generates the transient, highly reactive alkyl iodide in situ, accelerating

the reaction rate by 2-5x.

Base Selection: The base acts as an HCl scavenger. It must be strong enough to neutralize

the formed acid but weak enough to avoid E2 elimination, which would generate the useless

allyl-benzoxazolinone byproduct.
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Figure 1: Mechanistic pathway highlighting the competition between substitution (desired) and

elimination (undesired).

Optimization Strategy: Solvent & Base Matrix
Select your conditions based on the nucleophilicity of your amine substrate.
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Substrate
Class

Recommended
Base

Solvent Temp Notes

Piperazines /

Piperidines

(Strong

Nucleophiles)

(3.0 eq)
Acetonitrile

(MeCN)
Reflux (80°C)

Standard

Protocol.[1] High

yield, simple

workup.

Anilines (Weak

Nucleophiles) (2.0 eq) DMF 90°C

Cesium effect

enhances

solubility and

reactivity.

Imidazoles /

Indoles

(Heterocycles)

NaH (1.2 eq) DMF / THF
0°C

RT

Requires

deprotonation

first. Anhydrous

conditions

critical.

Primary Amines (1.5 eq) Ethanol RT

Risk of

dialkylation. Use

excess amine

(5.0 eq).

Detailed Experimental Protocols
Protocol A: Standard Alkylation of Secondary Amines
(e.g., Phenylpiperazine)
Best for: Synthesizing dopaminergic ligands.

Reagents:

3-(3-bromopropyl)-2-benzoxazolinone (1.0 eq, 5 mmol, 1.28 g)[1]

Substituted Piperazine (1.0 eq, 5 mmol)

Potassium Carbonate (
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), anhydrous (3.0 eq, 15 mmol, 2.07 g)

Potassium Iodide (KI), catalytic (0.1 eq, 0.5 mmol, 83 mg)

Acetonitrile (MeCN), HPLC grade (25 mL)

Procedure:

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the

piperazine derivative and

in MeCN (20 mL). Stir at Room Temperature (RT) for 15 minutes to ensure base dispersion.

Addition: Dissolve the 3-(3-bromopropyl)-2-benzoxazolinone in the remaining 5 mL of MeCN

and add dropwise to the stirring mixture. Add the KI crystals.

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C).

Monitoring: Monitor by TLC (System: EtOAc:Hexane 1:1). The starting bromide (

) should disappear within 4–6 hours.

Note: If reaction stalls, add another 0.1 eq of KI.

Workup:

Cool to RT. Filter off the inorganic salts (

, excess

) using a sintered glass funnel.

Evaporate the filtrate under reduced pressure to yield a crude oil/solid.

Purification (Acid-Base Extraction):

Dissolve crude in

(50 mL).
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Extract with 1N HCl (3 x 20 mL). The product (tertiary amine) moves to the aqueous layer;

non-basic impurities remain in organic.

Basify the combined aqueous layer to pH 10 using 20% NaOH (keep cool with ice bath).

Extract the cloudy aqueous layer with

(3 x 30 mL).

Dry over

, filter, and concentrate.

Crystallization: Recrystallize from Ethanol/Ether if necessary.

Protocol B: Alkylation of Heterocycles (e.g., Indole)
Best for: Creating rigid CNS-active scaffolds.

Reagents:

Indole derivative (1.0 eq)[1]

Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

3-(3-bromopropyl)-2-benzoxazolinone (1.1 eq)[1]

DMF (anhydrous)[1]

Procedure:

Deprotonation: Under Nitrogen atmosphere, dissolve the indole in anhydrous DMF at 0°C.

Base Addition: Add NaH portion-wise. Evolution of

gas will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion
formation.

Alkylation: Cool back to 0°C. Add the bromide reagent (dissolved in minimal DMF) dropwise.
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Reaction: Stir at RT for 3–12 hours.

Quenching: Carefully quench with ice-water.

Isolation: The product often precipitates upon water addition. Filter and wash with water. If oil

forms, extract with EtOAc.

Quality Control & Troubleshooting
Analytical Markers (NMR/MS)

NMR (CDCl3):

Triplet at

2.1 - 2.2 ppm: Central methylene of the propyl chain (

).[1]

Triplet at

3.9 - 4.0 ppm: Methylene adjacent to the Benzoxazolinone Nitrogen (

).[1]

Triplet at

2.4 - 2.6 ppm: Methylene adjacent to the amine nitrogen (

).[1] Shift indicates successful alkylation (upfield from starting bromide

3.5).[1]

Mass Spectrometry: Look for the molecular ion ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

. The characteristic isotopic pattern of Bromine (1:1 ratio of M/M+2) should disappear in the
product.

Troubleshooting Guide
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Issue Probable Cause Solution

Low Yield / Unreacted Bromide
"Finkelstein" failure or poor

solubility.[1]

Add 0.5 eq KI. Switch solvent

to DMF to increase

temperature limit.

Elimination Product (Allyl)
Base too strong or

temperature too high.

Switch from NaH or KOH to

or

. Lower temp to 60°C.

Ring Opening (Hydrolysis)
Aqueous base exposure at

high temp.

Ensure organic solvents are

dry. Avoid refluxing in aqueous

NaOH.

Dialkylation (Primary Amines) Stoichiometry issue.

Use large excess of amine (5-

10 eq) or protect the amine

first.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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